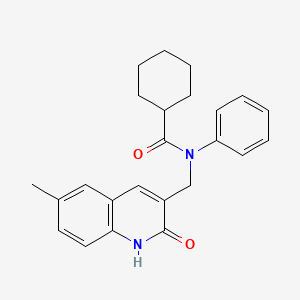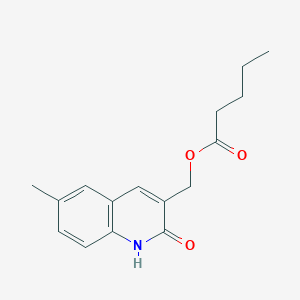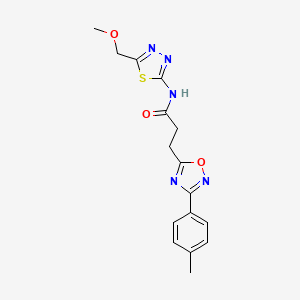
N-(5-(N-(3,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(3,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide, commonly known as compound X, is a novel small molecule drug that has gained significant attention in the field of scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, compound X inhibits the activity of the protein kinase B (AKT) pathway, which is essential for cancer cell survival and proliferation. In inflammation and autoimmune disorders, compound X inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation.
Biochemical and physiological effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation and autoimmune disorders, it has been shown to reduce the production of pro-inflammatory cytokines, decrease leukocyte infiltration, and improve tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its high potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, the limitations of using compound X include its complex synthesis process, which may limit its availability and increase the cost of experimentation.
Direcciones Futuras
There are several future directions for the scientific research of compound X. One potential direction is the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of compound X. Another direction is the investigation of the potential synergistic effects of compound X with other drugs or therapies. Additionally, further studies are needed to determine the safety and efficacy of compound X in clinical trials.
Métodos De Síntesis
The synthesis of compound X involves several steps, including the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate in the presence of sodium hydride. The resulting product is then subjected to a series of reactions, including sulfonation, reduction, and fluorination, to yield the final product. The synthesis of compound X is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation and autoimmune disorders, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-4-30-22-10-9-18(31(28,29)26-17-12-15(2)11-16(3)13-17)14-21(22)25-23(27)19-7-5-6-8-20(19)24/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODAKTZOCAXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


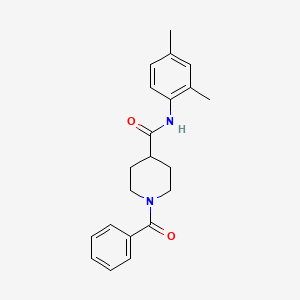
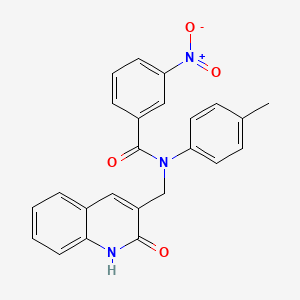
![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)
